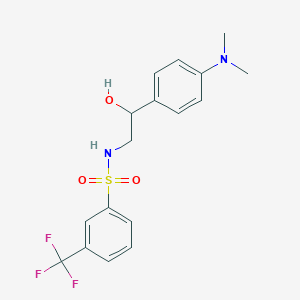
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their various biological activities . It contains a trifluoromethyl group attached to the benzene ring, which is often used in pharmaceuticals and agrochemicals due to its ability to enhance chemical stability and lipophilicity . It also contains a dimethylamino group, which can participate in various chemical reactions and can potentially contribute to the biological activity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with the corresponding amine to form the sulfonamide . The trifluoromethyl group could be introduced using various methods of trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a sulfonamide group, a trifluoromethyl group, and a dimethylamino group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions . The trifluoromethyl group is generally stable under a wide range of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Protein Labeling
This compound is utilized in the labeling of proteins or peptides through their amino groups by forming stable peptide bonds. The succinimidyl ester group within the compound reacts with terminal amines or lysines of peptides, which is crucial for fluorescent studies of proteins .
Fluorescent Studies
Due to its fluorescent properties, which include a broad and intense visible absorption but no fluorescence, it serves as an ideal long-wavelength quencher. It has been used as an acceptor chromophore in Förster Resonance Energy Transfer (FRET) studies .
Peptide Synthesis
The compound is also employed for N-terminal modification of peptides in automated synthesis. This application is significant in the development of new peptides for therapeutic and diagnostic purposes .
S-Trifluoromethylation
In chemical synthesis, this compound acts as a trifluoromethyl radical precursor. It can form electron donor–acceptor (EDA) complexes, which undergo intramolecular single electron transfer (SET) reactions under visible light irradiation, leading to the S-trifluoromethylation of thiophenols .
Organic Synthesis
The compound is involved in the selective synthesis of organics, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, and the formation of C–N bonds. This is a fundamental reaction in organic chemistry for constructing complex molecules .
Photochromic and Fluorescence Properties
Different polymorphs of related compounds exhibit distinct photochromic and fluorescence properties. These properties are essential for the development of new materials for optical storage and sensing applications .
Wirkmechanismus
Target of Action
The primary targets of this compound are antibiotic-resistant Gram-positive bacteria . It has been found to be effective in inhibiting the growth of these bacteria and preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mode of Action
The compound interacts with its targets by inhibiting their growth and preventing the development of biofilms . This is achieved through a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Biochemical Pathways
The broad range of inhibitory effects suggests that it likely affects multiple pathways that are crucial for the survival and proliferation of the target bacteria .
Result of Action
The compound’s action results in the effective eradication of preformed biofilms . It has been found to be more effective than the control antibiotic vancomycin . The most promising compound in the series is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its potential uses, based on its structural features and the known activities of similar compounds. For example, if it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical agent .
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3S/c1-22(2)14-8-6-12(7-9-14)16(23)11-21-26(24,25)15-5-3-4-13(10-15)17(18,19)20/h3-10,16,21,23H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGKHKQOSYJNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Z)-2-chloro-1,2-diphenylethenyl]phenol](/img/structure/B3015180.png)

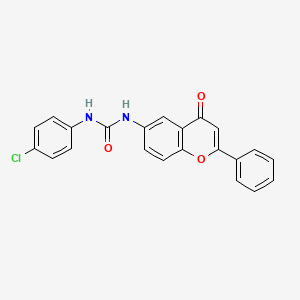
![(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015186.png)
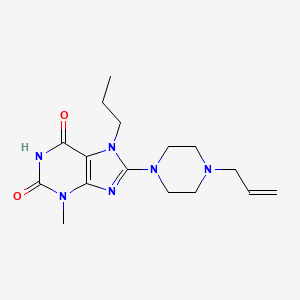
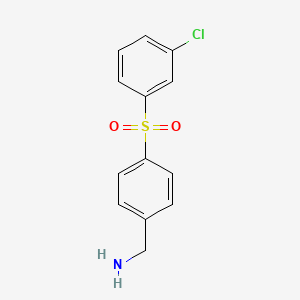
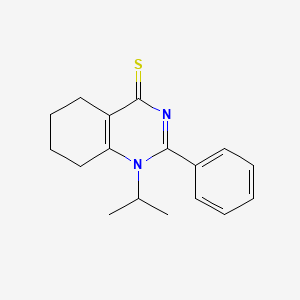
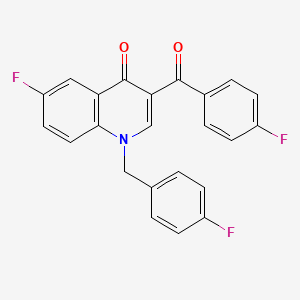
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3015194.png)
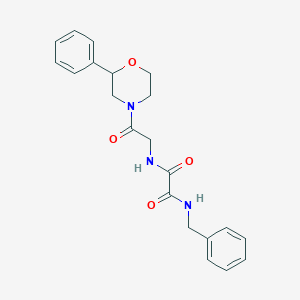
![1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015198.png)
